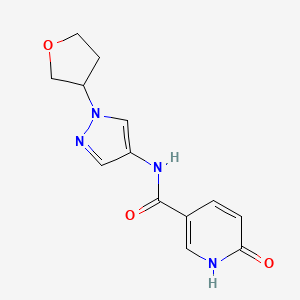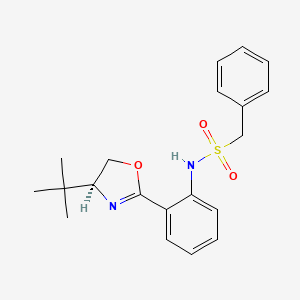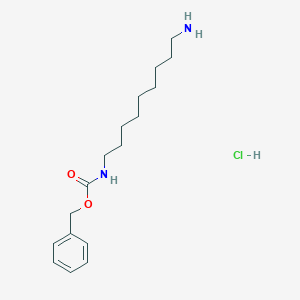![molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0](/img/structure/B2887131.png)
Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene moiety suggests its utility in conducting polymers and organic semiconductors, while the sulfonamide and benzoate groups indicate potential biological activity.
Wirkmechanismus
Target of Action
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology .
Mode of Action
It’s known that compounds containing bithiophene motifs can participate in various types of reactions including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .
Biochemical Pathways
It’s known that compounds containing bithiophene motifs can be involved in various catalytic reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and in this case, the presence of the bithiophene motif could potentially influence these properties .
Result of Action
Compounds containing bithiophene motifs are used in various fields of science and technology, including organic electronics .
Action Environment
The stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate typically involves multiple steps:
Formation of 2,2’-Bithiophene: This can be achieved through the cross-coupling of 2-halothiophenes using palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the bithiophene derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxyethyl-bithiophene intermediate with a sulfonyl chloride under basic conditions.
Esterification: Finally, the benzoate ester is formed by esterifying the sulfonamide intermediate with methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biology and Medicine
The sulfonamide group is a common motif in medicinal chemistry, often associated with antibacterial and anti-inflammatory properties. This compound could be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including conductive polymers and coatings. Its unique combination of functional groups allows for versatile applications in material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the additional functional groups.
Methyl 4-aminobenzoate: Contains the benzoate ester but lacks the bithiophene and sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic, but without the bithiophene and benzoate ester.
Uniqueness
Methyl 4-[(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is unique due to its combination of electronic, biological, and structural properties. The presence of the bithiophene unit provides electronic functionality, while the sulfonamide and benzoate groups offer potential biological activity and versatility in chemical reactions.
Eigenschaften
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINASAZUVAWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)



![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2887067.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887068.png)

